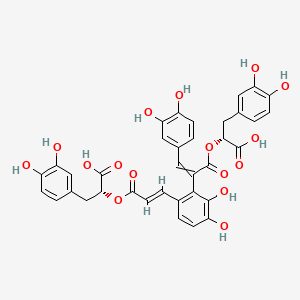

Salvianolic acid E

Description

Properties

CAS No. |

142998-46-7 |

|---|---|

Molecular Formula |

C36H30O16 |

Molecular Weight |

718.6 g/mol |

IUPAC Name |

(2R)-2-[(E)-3-[2-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C36H30O16/c37-22-6-1-17(12-26(22)41)11-21(36(50)52-30(35(48)49)16-19-3-8-24(39)28(43)14-19)32-20(4-9-25(40)33(32)45)5-10-31(44)51-29(34(46)47)15-18-2-7-23(38)27(42)13-18/h1-14,29-30,37-43,45H,15-16H2,(H,46,47)(H,48,49)/b10-5+,21-11+/t29-,30-/m1/s1 |

InChI Key |

SOXUSBQFIOBYJU-VPIXDIMLSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C(=CC3=CC(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Salvianolic Acid E from Salvia miltiorrhiza: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza Bunge, also known as Danshen, is a perennial plant in the mint family, Lamiaceae, and its dried root and rhizome have been a cornerstone of traditional Chinese medicine for centuries. The plant is renowned for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. The medicinal efficacy of Salvia miltiorrhiza is attributed to a rich and complex array of bioactive compounds, which are broadly classified into two major groups: the lipid-soluble diterpenoid quinones (tanshinones) and the water-soluble phenolic acids (salvianolic acids).

Among the salvianolic acids, Salvianolic acid E is a notable depside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Salvianolic acid E from Salvia miltiorrhiza. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and insights into the compound's potential biological significance.

Discovery and Structural Elucidation

Salvianolic acid E was first isolated and identified as a new depside from the roots of Salvia miltiorrhiza. Its chemical structure was determined through meticulous chemical and spectral analysis. The molecular formula of Salvianolic acid E is C36H30O16, with a molecular weight of 718.6 g/mol [1]. Spectroscopic data, including mass spectrometry, have been instrumental in confirming its structure. The precursor ion [M-H]- is observed at m/z 717, and a significant fragment ion is seen at m/z 519[1].

Experimental Protocols: Isolation and Purification of Salvianolic Acid E

The isolation and purification of Salvianolic acid E from Salvia miltiorrhiza is a multi-step process that involves extraction, fractionation, and chromatographic separation. While a definitive, standardized protocol for Salvianolic acid E is not extensively documented, the following methodology is a composite of established techniques for the separation of salvianolic acids, with specific parameters adapted for the tentative isolation of Salvianolic acid E.

Extraction of Total Salvianolic Acids

The initial step involves the extraction of the water-soluble phenolic acids from the dried and powdered roots of Salvia miltiorrhiza.

-

Materials and Reagents:

-

Dried roots of Salvia miltiorrhiza

-

70-80% Ethanol

-

Distilled water

-

Rotary evaporator

-

Filtration apparatus

-

-

Protocol:

-

The dried roots of Salvia miltiorrhiza are pulverized into a fine powder.

-

The powdered material is then subjected to extraction with a 70-80% ethanol solution at a temperature of approximately 20°C or higher. A common method is percolation.

-

The resulting percolate is collected and the ethanol is removed under reduced pressure using a rotary evaporator to yield a concentrated aqueous extract.

-

The pH of the aqueous solution is adjusted to ≤4, which causes the precipitation of certain impurities.

-

A solid-liquid separation is performed to remove the precipitate, yielding a clarified crude extract of salvianolic acids.

-

Fractionation using Macroporous Resin Chromatography

The crude extract is then subjected to macroporous resin chromatography to remove impurities and enrich the salvianolic acid fraction.

-

Materials and Reagents:

-

Macroporous adsorption resin (e.g., D101)

-

Chromatography column

-

Distilled water

-

Ethanol (various concentrations)

-

-

Protocol:

-

The clarified crude extract is loaded onto a pre-equilibrated macroporous resin column.

-

The column is first eluted with distilled water to remove highly polar impurities.

-

Subsequently, a gradient of increasing ethanol concentration (e.g., 40-80%) is used for elution.

-

Fractions are collected and monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions rich in salvianolic acids.

-

The salvianolic acid-rich fractions are pooled and the solvent is removed to obtain a refined extract.

-

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation

High-Speed Counter-Current Chromatography is a highly effective technique for the preparative separation of individual salvianolic acids. One study has tentatively identified Salvianolic acid E using this method[2][3].

-

Instrumentation and Reagents:

-

Protocol:

-

The two-phase solvent system is prepared and thoroughly equilibrated. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

The HSCCC coil is filled with the stationary phase.

-

The refined extract is dissolved in a small volume of the stationary phase and injected into the sample loop.

-

The mobile phase is then pumped through the coil at a defined flow rate (e.g., 1.7 ml/min) while the apparatus rotates at a specific speed (e.g., 850 rpm)[2][3].

-

The eluent is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

-

The collected fractions are analyzed by HPLC to identify those containing pure Salvianolic acid E.

-

Fractions containing the purified compound are pooled, and the solvent is evaporated to yield the final product.

-

The following diagram illustrates the general workflow for the isolation and purification of Salvianolic acid E.

Caption: General workflow for the isolation and purification of Salvianolic acid E.

Quantitative Data

While extensive quantitative data specifically for the isolation of Salvianolic acid E is limited in publicly available literature, data from suppliers and related studies provide some benchmarks.

| Parameter | Value/Range | Reference/Source |

| Purity | >98% (as determined by HPLC) | Commercial suppliers of Salvianolic acid E. |

| Yield | Data not specifically reported for Salvianolic acid E. Yields for other salvianolic acids, such as Salvianolic acid B, can be in the range of several hundred milligrams from a 500 mg crude extract using HSCCC. | Based on protocols for other salvianolic acids.[4] |

| Molecular Formula | C36H30O16 | PubChem CID: 86278266[1] |

| Molecular Weight | 718.6 g/mol | PubChem CID: 86278266[1] |

| Mass Spectrometry (ESI-MS) | Precursor Ion [M-H]⁻: m/z 717Fragment Ion: m/z 519 | PubChem CID: 86278266[1] |

| HPLC Conditions (for analysis) | Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 μm)Mobile Phase: Gradient elution with 0.1% formic acid-water and 0.1% formic acid-acetonitrileDetection Wavelength: 288 nmColumn Temperature: 30°C | Based on a method for the determination of various salvianolic acids, including Salvianolic acid E, in injections.[5] |

Biological Activity and Signaling Pathways

The biological activities of many salvianolic acids, particularly salvianolic acids A and B, have been extensively studied, revealing their involvement in a multitude of cellular signaling pathways. These compounds are known to exhibit antioxidant, anti-inflammatory, neuroprotective, and cardiovascular protective effects[2][3][6][7][8][9][10][11]. They have been shown to modulate key signaling cascades, including:

-

PI3K/Akt Signaling Pathway: Involved in cell survival, growth, and proliferation[3].

-

MAPK Signaling Pathway (including ERK, JNK, and p38): Regulates cellular responses to a variety of stimuli and is involved in inflammation and apoptosis[3].

-

NF-κB Signaling Pathway: A critical regulator of the inflammatory response[11][12].

-

Nrf2 Signaling Pathway: A key pathway in the cellular defense against oxidative stress[10].

While the specific signaling pathways modulated by Salvianolic acid E are not as well-elucidated as those of its more abundant counterparts, its structural similarity to other salvianolic acids suggests that it may share similar biological activities and molecular targets. One study has implicated a mixture of salvianolic acids, including E, in anti-inflammatory effects through the activation of the α7 nicotinic acetylcholine receptor (α7nAchR) signaling pathway[13]. This pathway is known to play a crucial role in modulating inflammation.

The following diagram illustrates a plausible anti-inflammatory signaling pathway that may be influenced by Salvianolic acid E, based on the known mechanisms of other salvianolic acids and related compounds.

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MyD88 [arrowhead=tee, color="#EA4335", label="Inhibition?"]; MyD88 -> IKK [color="#5F6368"]; IKK -> IkB [label="Phosphorylates", color="#5F6368"]; IkB -> IkB_p [style=dashed, color="#5F6368"]; IkB -- NFkB [style=invis]; IkB_p -| NFkB [style=dashed, color="#5F6368", arrowhead=none]; NFkB -> NFkB_nuc [label="Translocation", color="#5F6368"]; NFkB_nuc -> Genes [label="Induces", color="#5F6368"];

SalE -> a7nAChR [label="Activates", color="#34A853", style=bold]; a7nAChR -> STAT3 [arrowhead=tee, color="#EA4335", label="Inhibits\nPhosphorylation"]; a7nAChR -> IKK [arrowhead=tee, color="#EA4335", label="Inhibits"];

STAT3 -> p_STAT3 [label="Phosphorylation", color="#5F6368"]; p_STAT3 -> p_STAT3_nuc [label="Translocation", color="#5F6368"]; p_STAT3_nuc -> Genes [label="Induces", color="#5F6368"]; }

Caption: A potential anti-inflammatory signaling pathway modulated by Salvianolic Acid E.Conclusion and Future Directions

Salvianolic acid E is a structurally interesting and potentially bioactive compound found in the traditional medicinal plant Salvia miltiorrhiza. While methods for its isolation and purification have been developed, particularly utilizing High-Speed Counter-Current Chromatography, there is a need for more detailed and standardized protocols to facilitate its broader investigation. The quantitative yield of Salvianolic acid E from the raw plant material remains an area for further research.

The biological activities and the specific signaling pathways modulated by Salvianolic acid E are largely unexplored compared to other major salvianolic acids. Future research should focus on elucidating its precise molecular targets and mechanisms of action. Such studies will be crucial in determining its therapeutic potential and could pave the way for its development as a novel pharmacological agent for the treatment of inflammatory and cardiovascular diseases. This technical guide provides a solid foundation for researchers to embark on further exploration of this promising natural product.

References

- 1. Salvianolic acid E | C36H30O16 | CID 86278266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Study on application of salvianolic acids reference extract in quality control of Salvia miltiorrhiza and salvianolic acids for injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Salvianolic acid D: A potent molecule that protects against heart failure induced by hypertension via Ras signalling pathway and PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Anti-atherosclerotic effects and molecular targets of salvianolic acids from Salvia miltiorrhiza Bunge [frontiersin.org]

- 10. Neuroprotective Effect of Salvianolic Acid A against Diabetic Peripheral Neuropathy through Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 12. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Salvianolic acid E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid E is a member of the salvianolic acids, a group of water-soluble polyphenolic compounds isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Salvianolic acid E, like other salvianolic acids, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of Salvianolic acid E, along with detailed experimental protocols for its study.

Chemical Structure and Identification

Salvianolic acid E is a complex depside formed from danshensu (salvianic acid A) and caffeic acid derivatives. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identification of Salvianolic acid E

| Identifier | Value | Reference |

| IUPAC Name | (2R)-2-[(E)-3-[2-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | [2] |

| Molecular Formula | C36H30O16 | [1] |

| Molecular Weight | 718.61 g/mol | [3] |

| CAS Number | 142998-46-7 | [1] |

| SMILES String | O=C(O--INVALID-LINK--CC(C=C1)=CC(O)=C1O)/C(C(C(O)=C2O)=C(C=C2)/C=C/C(O--INVALID-LINK--CC(C=C3)=CC(O)=C3O)=O)=C/C=C4)=CC(O)=C4O | [1] |

Physicochemical Properties

Salvianolic acid E is a solid, light yellow to yellow powder.[4] Its physicochemical properties are crucial for its handling, formulation, and pharmacokinetic studies.

Table 2: Physicochemical Properties of Salvianolic acid E

| Property | Value | Reference |

| Physical State | Solid, powder | [4] |

| Color | Light yellow to yellow | [4] |

| Solubility | Water: 50 mg/mL (with ultrasonic assistance) | [4][5] |

| DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [6] | |

| Melting Point | Data not available for Salvianolic acid E. (Salvianolic acid B: >250 °C) | [7] |

| pKa | Data not available. (Predicted for Salvianolic acid K: 2.65 ± 0.10) |

Pharmacological Properties

Salvianolic acids, as a class, exhibit a wide range of pharmacological activities. While specific quantitative data for Salvianolic acid E is limited in some areas, the activities of closely related compounds like Salvianolic acid A and B provide strong evidence for its potential therapeutic effects.

Antioxidant Activity

The polyphenolic structure of salvianolic acids confers potent antioxidant properties, enabling them to scavenge free radicals and protect against oxidative stress.

Table 3: Antioxidant Activity of Salvianolic Acids (Data for related compounds)

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Ulmus pumila L. ethyl acetate fraction (for comparison) | 5.6 µg/mL | [7][8] |

Anti-inflammatory Activity

Salvianolic acids have been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory mediators.

Table 4: Anti-inflammatory Activity of Salvianolic Acids (Data for related compounds)

| Assay | Compound | IC50/Ki Value | Cell Line | Reference |

| Nitric Oxide (NO) Production Inhibition (LPS-induced) | Salvianolic acid A | - (Significant inhibition at 125, 250, 500 µM) | RAW 264.7 | [9] |

| IKKβ Inhibition | Salvianolic acid A | Ki = 3.63 µM | - | [10] |

| TNF-α and IL-6 Production Inhibition | Salvianolic acid B | - (Significant reduction of TNF-α and IL-6) | IL-1β-induced chondrocytes | [11] |

Cardioprotective Effects

The cardioprotective effects of salvianolic acids are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to improve microcirculation.

Experimental Protocols

Isolation and Purification of Salvianolic acid E from Salvia miltiorrhiza

This protocol is adapted from methods for isolating salvianolic acids and can be optimized for Salvianolic acid E.[12][13][14][15]

1. Extraction:

-

Air-dried and powdered roots of Salvia miltiorrhiza are extracted with 70% ethanol in water at a 1:10 solid-to-liquid ratio.

-

The extraction is performed under reflux for 2 hours and repeated three times.

-

The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is rich in salvianolic acids, is collected and concentrated.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 10-20% A; 10-40 min, 20-35% A; 40-50 min, 35-50% A.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV at 280 nm.

-

Fractions corresponding to the retention time of Salvianolic acid E are collected, combined, and concentrated under reduced pressure. The final product is lyophilized.

Quantification of Salvianolic acid E by HPLC

1. Sample Preparation:

-

Prepare a stock solution of Salvianolic acid E standard in methanol.

-

Prepare sample solutions by dissolving the extract in methanol and filtering through a 0.45 µm syringe filter.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient of acetonitrile (A) and 0.1% formic acid in water (B) at a flow rate of 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

Western Blot Analysis of MAPK Pathway Activation

This protocol is based on studies of related salvianolic acids.[16][17][18][19][20]

1. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Pre-treat cells with various concentrations of Salvianolic acid E for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

2. Protein Extraction and Quantification:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

3. Western Blotting:

-

Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, and ERK overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Salvianolic acids, including likely Salvianolic acid E, exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

Salvianolic acids can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[10][21][22][23][24]

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical pathway in the inflammatory response that can be modulated by salvianolic acids.[16][17][18][19][20]

References

- 1. Salvianolic acid E | 142998-46-7 | MOLNOVA [molnova.com]

- 2. Salvianolic acid E | C36H30O16 | CID 86278266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Salvianolic acid E | TargetMol [targetmol.com]

- 6. Salvianolic acid E | CAS:142998-46-7 | Manufacturer ChemFaces [chemfaces.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico analysis and experimental validation of molecular mechanisms of salvianolic acid A‐inhibited LPS‐stimulated inflammation, in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jcimjournal.com [jcimjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Salvianolic Acid B Reduces the Inflammation of Fat Grafts by Inhibiting the NF-Kb Signalling Pathway in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

The Biosynthesis of Salvianolic Acid E in Danshen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid E, a bioactive phenolic acid derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of Salvianolic acid E, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the enzymatic steps, key intermediates, and regulatory aspects of its formation, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Core Biosynthesis Pathway of Salvianolic Acid E

The biosynthesis of Salvianolic acid E is intricately linked to the general salvianolic acid pathway in Salvia miltiorrhiza, which originates from two primary metabolic routes: the phenylpropanoid pathway and the tyrosine-derived pathway. These pathways converge to produce rosmarinic acid, the direct precursor to Salvianolic acid E.

The overall biosynthesis can be segmented into three main stages:

-

Formation of Precursors: Phenylalanine and tyrosine, two aromatic amino acids, are converted into their respective hydroxycinnamic acid and hydroxyphenyllactic acid derivatives.

-

Synthesis of Rosmarinic Acid: These precursors are condensed and modified to form rosmarinic acid.

-

Oxidative Coupling to form Salvianolic Acid E: Rosmarinic acid undergoes an oxidative coupling reaction catalyzed by a laccase enzyme to yield Salvianolic acid E.

Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the deamination of L-phenylalanine to cinnamic acid , a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid . The final step in this branch involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA .

Tyrosine-Derived Pathway

Concurrently, the tyrosine-derived pathway begins with the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TAT) . This intermediate is then reduced by hydroxyphenylpyruvate reductase (HPPR) to yield 4-hydroxyphenyllactic acid . Further hydroxylation steps, catalyzed by enzymes such as CYP98A75 , can lead to the formation of 3,4-dihydroxyphenyllactic acid (Danshensu) [1].

Formation of Rosmarinic Acid

The convergence of these two pathways is mediated by rosmarinic acid synthase (RAS) , which catalyzes the esterification of p-coumaroyl-CoA (from the phenylpropanoid pathway) and 4-hydroxyphenyllactic acid (from the tyrosine-derived pathway) to produce 4-coumaroyl-4'-hydroxyphenyllactic acid . A series of hydroxylation reactions on this intermediate, catalyzed by cytochrome P450 enzymes like CYP98A14 , introduce additional hydroxyl groups to form rosmarinic acid [2][3]. Specifically, SmCYP98A14 preferentially catalyzes C-3 hydroxylation, while SmCYP98A75 is involved in C-3' hydroxylation[1].

Laccase-Catalyzed Synthesis of Salvianolic Acid E

The pivotal and final step in the biosynthesis of Salvianolic acid E is the oxidative coupling of two molecules of rosmarinic acid. This reaction is catalyzed by a laccase enzyme. Laccases are copper-containing oxidoreductases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. In this reaction, the laccase likely generates phenoxy radicals from rosmarinic acid, which then spontaneously couple to form the dimeric structure of Salvianolic acid E. Recent studies have identified that laccase catalyzes the conversion of rosmarinic acid to salvianolic acid E, which can then be transformed into other salvianolic acids like salvianolic acid B[2].

Key Enzymes and Intermediates

The biosynthesis of Salvianolic acid E involves a cascade of enzymatic reactions. The key enzymes and their substrates and products are summarized in the table below.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid | Phenylpropanoid |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Phenylpropanoid |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid, CoA | p-Coumaroyl-CoA | Phenylpropanoid |

| Tyrosine aminotransferase | TAT | L-Tyrosine | 4-Hydroxyphenylpyruvic acid | Tyrosine-derived |

| Hydroxyphenylpyruvate reductase | HPPR | 4-Hydroxyphenylpyruvic acid | 4-Hydroxyphenyllactic acid | Tyrosine-derived |

| Rosmarinic acid synthase | RAS | p-Coumaroyl-CoA, 4-Hydroxyphenyllactic acid | 4-Coumaroyl-4'-hydroxyphenyllactic acid | Rosmarinic Acid Synthesis |

| Cytochrome P450 98A14 | CYP98A14 | 4-Coumaroyl-4'-hydroxyphenyllactic acid | Caffeoyl-4'-hydroxyphenyllactic acid | Rosmarinic Acid Synthesis |

| Laccase | - | Rosmarinic acid | Salvianolic acid E | Salvianolic Acid E Synthesis |

Quantitative Data

Quantitative understanding of the biosynthesis of Salvianolic acid E is crucial for metabolic engineering and optimizing its production. While specific kinetic data for every enzyme in the pathway within Salvia miltiorrhiza is not exhaustively available in the literature, some key quantitative parameters have been reported.

Enzyme Kinetics

| Enzyme | Substrate(s) | Km | Vmax | kcat | kcat/Km | Organism/Source | Reference |

| SmRAS1 | Caffeoyl-CoA | 18 µM | - | - | - | Salvia miltiorrhiza | [4] |

| SmRAS1 | 3,4-dihydroxyphenyllactic acid | 1647 µM | - | - | - | Salvia miltiorrhiza | [4] |

| Fungal Laccase | ABTS | 1.42 mM | 184.84 U/mg protein | - | - | Trematosphaeria mangrovei | [5] |

Note: Kinetic data for Salvia miltiorrhiza laccase with rosmarinic acid as a substrate is not currently available in the literature and represents a key area for future research.

Metabolite Accumulation in Hairy Root Cultures

Elicitation of Salvia miltiorrhiza hairy root cultures can significantly impact the accumulation of salvianolic acids. The following table summarizes the effects of methyl jasmonate (MeJA) and yeast elicitor (YE) on the content of key metabolites.

| Compound | Control (% dry weight) | MeJA Treatment (% dry weight) | YE Treatment (% dry weight) | Reference |

| Rosmarinic Acid (RA) | 2.48 | 3.38 | 5.71 | [2] |

| Salvianolic Acid B (SAB) | 4.21 | 7.11 | - (depressed) | [2] |

Note: Quantitative data for Salvianolic acid E under these specific elicitation conditions were not provided in the cited study.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the Salvianolic acid E biosynthetic pathway.

Quantification of Salvianolic Acid E by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of Salvianolic acid E in plant extracts.

Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Formic acid (or Phosphoric acid)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Salvianolic acid E standard

-

Plant tissue sample (e.g., dried roots of Salvia miltiorrhiza)

-

Syringe filters (0.22 µm)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Salvianolic acid E standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: a. Grind the dried plant tissue to a fine powder. b. Accurately weigh approximately 1.0 g of the powder into a flask. c. Add 50 mL of 70% methanol and extract using ultrasonication for 30 minutes. d. Centrifuge the extract at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-10 min: 15-25% B

-

10-25 min: 25-40% B

-

25-30 min: 40-60% B

-

30-35 min: 60-15% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 288 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: a. Inject the standard solutions to generate a calibration curve of peak area versus concentration. b. Inject the sample extract. c. Identify the Salvianolic acid E peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of Salvianolic acid E in the sample using the calibration curve.

Laccase Activity Assay with Rosmarinic Acid as Substrate

Objective: To determine the activity of laccase in converting rosmarinic acid to Salvianolic acid E.

Materials:

-

UV-Vis spectrophotometer

-

Purified laccase enzyme (or crude enzyme extract)

-

Rosmarinic acid

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Cuvettes

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of rosmarinic acid in methanol (e.g., 10 mM). b. Prepare the sodium acetate buffer and adjust the pH to 4.5.

-

Enzyme Assay: a. In a 1 mL cuvette, add:

- 880 µL of 0.1 M sodium acetate buffer (pH 4.5)

- 100 µL of rosmarinic acid stock solution (final concentration 1 mM) b. Incubate the mixture at the desired temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration. c. Initiate the reaction by adding 20 µL of the laccase enzyme solution. d. Immediately monitor the decrease in absorbance at the wavelength of maximum absorbance for rosmarinic acid (approximately 330 nm) and/or the increase in absorbance at the wavelength of maximum absorbance for Salvianolic acid E (approximately 288 nm) over time (e.g., every 30 seconds for 10 minutes).

-

Data Analysis: a. Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. b. Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit time under the specified conditions. c. For determination of kinetic parameters (Km and Vmax), vary the concentration of rosmarinic acid while keeping the enzyme concentration constant and measure the initial reaction rates. Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation.

Heterologous Expression and Purification of a Salvia miltiorrhiza Laccase

Objective: To produce and purify a recombinant Salvia miltiorrhiza laccase for in vitro characterization.

Materials:

-

Pichia pastoris expression system (e.g., strain GS115 and vector pPICZα A)

-

Salvia miltiorrhiza cDNA library

-

Primers for the target laccase gene

-

Restriction enzymes and T4 DNA ligase

-

Yeast transformation reagents

-

BMGY and BMMY media

-

Methanol

-

Ni-NTA affinity chromatography column and reagents

Procedure:

-

Gene Cloning: a. Amplify the full-length coding sequence of the target Salvia miltiorrhiza laccase gene from a cDNA library using PCR with specific primers containing appropriate restriction sites. b. Digest the PCR product and the pPICZα A vector with the corresponding restriction enzymes. c. Ligate the laccase gene into the pPICZα A vector.

-

Yeast Transformation: a. Linearize the recombinant plasmid. b. Transform the linearized plasmid into Pichia pastoris GS115 competent cells by electroporation. c. Select positive transformants on YPDS plates containing Zeocin.

-

Protein Expression: a. Inoculate a single colony of a positive transformant into BMGY medium and grow at 30 °C with shaking until the OD600 reaches 2-6. b. Harvest the cells by centrifugation and resuspend them in BMMY medium to induce protein expression. c. Add methanol to a final concentration of 0.5% every 24 hours to maintain induction. d. Continue incubation for 3-5 days.

-

Protein Purification: a. Harvest the culture supernatant by centrifugation. b. Concentrate the supernatant and buffer-exchange into a binding buffer for Ni-NTA chromatography. c. Load the concentrated supernatant onto a Ni-NTA column. d. Wash the column with a wash buffer containing a low concentration of imidazole. e. Elute the recombinant laccase with an elution buffer containing a high concentration of imidazole. f. Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Visualizations

Biosynthesis Pathway of Salvianolic Acid E

Caption: Biosynthesis pathway of Salvianolic acid E from primary metabolites.

Experimental Workflow for Laccase Activity Assay

Caption: Workflow for determining laccase activity using rosmarinic acid.

Logical Relationship of Key Biosynthetic Modules

Caption: Modular relationship in the biosynthesis of Salvianolic acid E.

Conclusion and Future Directions

The biosynthesis of Salvianolic acid E in Salvia miltiorrhiza is a complex process that integrates multiple metabolic pathways. This guide has elucidated the key enzymatic steps, from the initial precursor pathways to the final laccase-catalyzed oxidative coupling of rosmarinic acid. While significant progress has been made in identifying the core components of this pathway, several areas warrant further investigation.

A critical knowledge gap is the lack of specific kinetic data for the Salvia miltiorrhiza laccase that catalyzes the formation of Salvianolic acid E from rosmarinic acid. Determining the Km, Vmax, and kcat for this reaction is essential for a complete quantitative understanding and for the rational design of metabolic engineering strategies. Additionally, the full spectrum of laccase isozymes in Salvia miltiorrhiza and their respective roles in the biosynthesis of different salvianolic acids remain to be fully characterized.

Furthermore, the downstream fate of Salvianolic acid E is not entirely clear. Investigating whether it is a terminal product or an intermediate for the synthesis of other salvianolic acids, and identifying the enzymes involved in any subsequent conversions, will provide a more complete picture of the salvianolic acid metabolic network.

The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to address these questions and to further explore the fascinating biochemistry of Salvianolic acid E biosynthesis in Danshen. Such research will undoubtedly contribute to the development of novel strategies for the sustainable production of this medicinally important compound.

References

- 1. Genome-Wide Identification and Characterization of Salvia miltiorrhiza Laccases Reveal Potential Targets for Salvianolic Acid B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Frontiers | Genome-Wide Identification and Characterization of Salvia miltiorrhiza Laccases Reveal Potential Targets for Salvianolic Acid B Biosynthesis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Salvianolic Acid E: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid E is a water-soluble phenolic acid derived from the traditional Chinese medicine Danshen, the dried root and rhizome of Salvia miltiorrhiza Bunge. As a member of the salvianolic acid family, it contributes to the therapeutic effects of Danshen, which has been used for centuries in the treatment of cardiovascular and cerebrovascular diseases. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for Salvianolic acid E, intended to support research and drug development efforts. While Salvianolic acid B is the most abundant of these compounds, Salvianolic acid E is also a significant component with notable biological activities.

Natural Sources and Abundance

The primary and most well-documented natural source of Salvianolic acid E is the plant Salvia miltiorrhiza. While other salvianolic acids are found in various Salvia species, the distribution of Salvianolic acid E appears to be more limited. Research indicates that salvianolic acids are present in various parts of the S. miltiorrhiza plant, including the roots, stems, leaves, and flowers, with the roots generally containing the highest concentrations. The abundance of these compounds can vary depending on the plant's growth period.

Quantitative Data on Salvianolic Acid E and Other Major Salvianolic Acids in Salvia miltiorrhiza

The following tables summarize the quantitative data on the abundance of Salvianolic acid E and other major salvianolic acids in different parts of Salvia miltiorrhiza and its preparations.

| Plant Part/Preparation | Compound | Concentration (mg/g of dry weight, unless otherwise specified) | Reference |

| Salvia miltiorrhiza Stems | Salvianolic acid A | 0.45% of extract | [1] |

| Salvianolic acid B | 37.25% of extract | [1] | |

| Salvianolic acid C | 1.29% of extract | [1] | |

| Danshensu | 0.01% of extract | [1] | |

| Protocatechuic aldehyde | 0.03% of extract | [1] | |

| Rosmarinic acid | 27.24% of extract | [1] | |

| Alkannic acid | 1.21% of extract | [1] | |

| Salvia miltiorrhiza Stem-Leaf (Flavonoids and Salvianolic acids) | Salvianolic acid A | 0.29% of extract | [1] |

| Salvianolic acid B | 23.70% of extract | [1] | |

| Salvianolic acid C | 1.20% of extract | [1] | |

| Rosmarinic acid | 21.47% of extract | [1] | |

| Alkannic acid | 1.67% of extract | [1] | |

| Salvianolic acids for injection | Caffeic acid, Salvianolic acid E, Rosmarinic acid, Lithospermic acid, Salvianolic acid B, Salvianolic acid Y | Contents determined (specific values not provided in abstract) | [2] |

Experimental Protocols

Accurate quantification and isolation of Salvianolic acid E are crucial for research and development. The following sections detail common experimental protocols for extraction and analysis.

Extraction of Salvianolic Acids from Salvia miltiorrhiza

A common method for extracting water-soluble salvianolic acids involves solvent extraction followed by purification.

Protocol: Ethanol Reflux Extraction and Macroporous Resin Purification

-

Sample Preparation: Air-dried and powdered roots, stems, or leaves of Salvia miltiorrhiza are used as the starting material.

-

Extraction:

-

The powdered plant material is refluxed with an ethanol-water solution (typically 50-70% ethanol) at a ratio of 1:10 to 1:20 (w/v).

-

The extraction is repeated 2-3 times for 1-2 hours each time to ensure maximum yield.

-

The extracts are combined and filtered.

-

-

Solvent Removal: The ethanol is removed from the combined extract using a rotary evaporator under reduced pressure.

-

Purification:

-

The concentrated aqueous extract is loaded onto a pre-treated macroporous adsorption resin column (e.g., AB-8 or D101).

-

The column is first washed with deionized water to remove impurities such as sugars and salts.

-

The salvianolic acids are then eluted with a stepwise or gradient elution of ethanol-water mixtures (e.g., 20%, 40%, 60% ethanol).

-

Fractions are collected and monitored by a suitable analytical method (e.g., HPLC or UPLC).

-

-

Final Product: Fractions rich in Salvianolic acid E are combined, concentrated, and dried (e.g., by freeze-drying or vacuum drying) to obtain a purified extract.

Quantification of Salvianolic Acid E by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Salvianolic acid E in complex matrices.

Protocol: UPLC-MS/MS Analysis

-

Standard and Sample Preparation:

-

A stock solution of purified Salvianolic acid E standard is prepared in a suitable solvent (e.g., methanol). A series of working standard solutions are prepared by serial dilution for the calibration curve.

-

The extracted and purified sample is dissolved in the initial mobile phase and filtered through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is typically used.

-

Mobile Phase: A gradient elution is employed using a binary solvent system, commonly consisting of:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile or methanol

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 30-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of phenolic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Salvianolic acid E are monitored.

-

Precursor Ion [M-H]⁻: m/z 717.3

-

Product Ions: Specific product ions for quantification and confirmation are selected after fragmentation of the precursor ion (e.g., m/z 519.1, m/z 295.1).

-

-

Optimization: Parameters such as declustering potential (DP) and collision energy (CE) are optimized for each transition to maximize signal intensity.

-

-

Data Analysis: The concentration of Salvianolic acid E in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Signaling Pathways

The biological activities of salvianolic acids are attributed to their ability to modulate various signaling pathways. While much of the research has focused on Salvianolic acids A and B, the pathways they influence provide insights into the potential mechanisms of action for Salvianolic acid E, given their structural similarities. These pathways are often related to inflammation, oxidative stress, and apoptosis.

Key Signaling Pathways Modulated by Salvianolic Acids:

-

NF-κB Signaling Pathway: Salvianolic acids have been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. This is often achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular processes like proliferation, differentiation, and apoptosis. Salvianolic acids can modulate this pathway to exert their anti-inflammatory and anti-proliferative effects.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Some salvianolic acids have been found to inhibit this pathway in cancer cells, leading to apoptosis.

-

TGF-β/Smad Signaling Pathway: This pathway is central to fibrosis. Salvianolic acids can inhibit the TGF-β/Smad pathway, thereby reducing the expression of fibrotic markers.

Visualizations

Experimental Workflow for Extraction and Quantification of Salvianolic Acid E

Caption: Workflow for the extraction and quantification of Salvianolic acid E.

General Signaling Pathway for Anti-inflammatory Action of Salvianolic Acids

Caption: Inhibition of the NF-κB signaling pathway by Salvianolic Acids.

Conclusion

Salvianolic acid E, a key bioactive compound from Salvia miltiorrhiza, holds significant potential for therapeutic applications. This guide has provided a comprehensive overview of its natural sources, abundance, and the analytical methods required for its study. The detailed experimental protocols and visualization of key processes are intended to facilitate further research into the pharmacological properties and clinical potential of this promising natural product. As research continues, a deeper understanding of the specific biological roles and mechanisms of Salvianolic acid E will undoubtedly emerge, paving the way for novel drug development strategies.

References

In-depth Technical Guide on the Mechanism of Action of Salvianolic Acids

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This guide addresses the request for an in-depth technical analysis of the mechanism of action of Salvianolic acid E. Following a comprehensive review of the current scientific literature, it is evident that detailed mechanistic studies, quantitative data, and specific signaling pathways for Salvianolic acid E are not extensively available in publicly accessible research. The vast majority of research on the pharmacological activities of salvianolic acids has concentrated on Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B) , which are the most abundant and widely studied compounds from Salvia miltiorrhiza (Danshen).[1][2]

Therefore, this document will provide a detailed technical guide on the well-documented mechanisms of action for Salvianolic acid A and B as a comprehensive alternative, fulfilling the core requirements of data presentation, experimental protocols, and pathway visualizations.

Core Mechanisms of Action for Salvianolic Acids A and B

Salvianolic acids A and B exhibit a broad spectrum of pharmacological effects, primarily centered around their potent antioxidant, anti-inflammatory, anti-fibrotic, and cardiovascular-protective properties.[1][3][4] These effects are mediated through the modulation of multiple signaling pathways.

Antioxidant Effects

The primary mechanism underpinning the therapeutic potential of Sal A and Sal B is their ability to counteract oxidative stress. This is achieved through two main strategies:

-

Direct Radical Scavenging: Their polyphenolic structure, rich in hydroxyl groups, allows for the direct scavenging of reactive oxygen species (ROS) such as hydroxyl radicals (HO•) and superoxide anions (O2•−).[2][5]

-

Upregulation of Endogenous Antioxidant Enzymes: A more significant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][6] By upregulating Nrf2, salvianolic acids promote the transcription of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).[5][6]

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Sal A and B exert potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways:

-

NF-κB Pathway Inhibition: They suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This leads to a downstream reduction in the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][7]

-

MAPK Pathway Modulation: Salvianolic acids can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK, which are involved in inflammatory responses.[2][6]

-

NLRP3 Inflammasome Inhibition: Sal B has been shown to inhibit the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, reducing the maturation and release of IL-1β.[4][8]

Anti-Fibrotic Effects

Fibrosis, the excessive deposition of extracellular matrix (ECM), is a pathological feature of many chronic diseases. Salvianolic acids combat fibrosis primarily by:

-

Inhibiting the TGF-β/Smad Pathway: The Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade is a central driver of fibrosis. Sal A and B have been shown to inhibit this pathway, thereby reducing the expression of key fibrotic markers like α-smooth muscle actin (α-SMA) and collagen.[1][9]

-

Suppressing Hepatic Stellate Cell (HSC) Activation: In the context of liver fibrosis, Sal B inhibits the activation and proliferation of HSCs, which are the primary source of ECM proteins in the liver.[6][10]

Cardiovascular Protection

The cardiovascular benefits of salvianolic acids are multifaceted and stem from their antioxidant and anti-inflammatory properties, as well as specific actions on the vascular system:

-

Endothelial Protection: They protect vascular endothelial cells from oxidative stress and inflammation-induced dysfunction.[11][12]

-

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: By targeting pathways like PDGF and ERK1/2, Sal B can inhibit the abnormal proliferation and migration of VSMCs, a key event in atherosclerosis.[2][13]

-

Anti-platelet Aggregation: Salvianolic acids have been reported to inhibit platelet aggregation, contributing to their anti-thrombotic effects.[12]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies, illustrating the dose-dependent effects of Salvianolic acids A and B in various experimental models.

Table 1: In Vitro Efficacy of Salvianolic Acid B (Sal B)

| Cell Line | Model / Stimulant | Treatment | Outcome Measure | Result | Reference |

| HAECs | TNF-α (10 ng/mL) | Sal B (1-20 µg/mL) | VCAM-1 Expression | Dose-dependent decrease | [2] |

| HASMCs | LPS | Sal B | COX-2 Expression | Inhibition via suppression of ERK1/2 and JNK phosphorylation | [2] |

| LX-2 (HSCs) | PDGF | Sal B | ROS Generation | Significant inhibition | [6] |

| H9c2 Cardiomyocytes | H₂O₂ | Sal B | ROS Production | Reduction via SIRT1/AMPK/PGC-1α pathway activation | [4] |

| MCF-7 (Breast Cancer) | - | Sal B | Apoptosis (Caspase-3) | Increased expression | [4] |

Table 2: In Vivo Efficacy of Salvianolic Acids (Sal A & Sal B)

| Animal Model | Disease Model | Treatment | Outcome Measure | Result | Reference |

| ApoE⁻/⁻ Mice | Atherosclerosis (High-fat diet) | Sal B | Serum IL-6, IL-1β, TNF-α | Significant reduction | [13] |

| Rats | Myocardial Ischemia-Reperfusion | Sal A | LDH Leakage, Lipid Peroxidation | Significant reduction | [2] |

| ob/ob Mice | Non-alcoholic fatty liver disease | Sal B | Hepatic TG, TC levels | Significant reduction | [8] |

| Mice | γ-irradiation | Sal B (5, 12.5, 20 mg/kg) | Serum SOD activity | Significant increase | [14] |

| Mice | γ-irradiation | Sal B (5, 12.5, 20 mg/kg) | Serum MDA levels | Significant decrease | [14] |

| HFpEF Mice | High-fat diet + L-NAME | Sal A (2.5, 5, 10 mg/kg) | Cardiac Collagen Content | Dose-dependent reduction | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines: Human Aortic Endothelial Cells (HAECs), Human Aortic Smooth Muscle Cells (HASMCs), or Hepatic Stellate Cells (e.g., LX-2) are cultured in appropriate media (e.g., DMEM or F-12K) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Pathological State: To mimic disease states, cells are often pre-treated with a stimulant. For example, inflammation can be induced by treating cells with Lipopolysaccharide (LPS) or TNF-α for a specified period (e.g., 24 hours) before the experiment.

-

Salvianolic Acid Treatment: Salvianolic acid A or B, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for a predetermined duration (e.g., 12, 24, or 48 hours) to assess its effects.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA for 1 hour, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., NF-κB p65, p-Smad3, Nrf2, β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Model of Atherosclerosis

-

Animals: Male Apolipoprotein E-deficient (ApoE⁻/⁻) mice, typically 6-8 weeks old.

-

Diet: Animals are fed a high-fat diet (e.g., containing 21% fat and 0.15% cholesterol) for a period of several weeks (e.g., 12-16 weeks) to induce atherosclerotic plaque formation.

-

Treatment: During the high-fat diet feeding period, a treatment group receives Salvianolic acid B administered via oral gavage daily. A control group receives the vehicle (e.g., saline).

-

Outcome Analysis: At the end of the study period, mice are euthanized. Blood is collected for serum analysis of lipids and inflammatory cytokines (ELISA). The aorta is dissected for en face analysis of plaque area (e.g., using Oil Red O staining) and for histological or molecular analysis.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Salvianolic acids A and B and a typical experimental workflow.

References

- 1. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sxytorganic.com [sxytorganic.com]

- 6. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Salvianolic acid B ameliorates non-alcoholic fatty liver disease by inhibiting hepatic lipid accumulation and NLRP3 inflammasome in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]

- 10. vitabase.com [vitabase.com]

- 11. Anti-atherosclerotic effects and molecular targets of salvianolic acids from Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caringsunshine.com [caringsunshine.com]

- 13. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salvianolic acid A alleviates heart failure with preserved ejection fraction via regulating TLR/Myd88/TRAF/NF-κB and p38MAPK/CREB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Scarcity of In Vitro Anti-inflammatory Data for Salvianolic Acid E; A Detailed Guide to Salvianolic Acids A and B as Alternatives

In light of this, this technical guide will focus on the well-documented in vitro anti-inflammatory properties of the closely related and extensively researched compounds: Salvianolic acid A (SAA) and Salvianolic acid B (SAB) . These compounds, derived from Salvia miltiorrhiza, have demonstrated potent anti-inflammatory effects, and a substantial body of evidence exists detailing their mechanisms of action, making them relevant subjects for researchers, scientists, and drug development professionals.

This guide will provide a detailed overview of the in vitro anti-inflammatory effects of SAA and SAB, adhering to the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways and experimental workflows.

Core Mechanisms of Anti-Inflammation by Salvianolic Acids A and B

Salvianolic acids A and B exert their anti-inflammatory effects primarily through the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory mediators. A common experimental model to investigate these effects involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), which mimic an inflammatory response in vitro.

The primary mechanisms of action for SAA and SAB include:

-

Inhibition of the NF-κB Signaling Pathway: Both SAA and SAB have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.

-

Modulation of the MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial in mediating inflammatory responses. SAA and SAB have been demonstrated to suppress the phosphorylation of these key MAPK proteins in response to inflammatory stimuli.[2][3]

-

Reduction of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, SAA and SAB effectively decrease the production and release of several pro-inflammatory molecules, including:

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. SAA and SAB significantly suppress iNOS expression and subsequent NO production.[1][4]

-

Pro-inflammatory Cytokines: The expression and secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are markedly reduced by treatment with SAA and SAB.[2][4]

-

Prostaglandin E2 (PGE2): SAA has been shown to decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of PGE2, a potent inflammatory mediator.[1]

-

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of Salvianolic acids A and B from various studies.

Table 1: Effect of Salvianolic Acid A on Pro-inflammatory Mediators

| Cell Line | Inflammatory Stimulus | SAA Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 | LPS (1 µg/mL) | 125, 250, 500 µM | Nitric Oxide (NO) Production | Significant reduction in a dose-dependent manner. | [4] |

| RAW 264.7 | LPS (1 µg/mL) | 125, 250, 500 µM | TNF-α Production | Significant reduction at all concentrations. | [4] |

| RAW 264.7 | LPS (1 µg/mL) | 125, 250, 500 µM | IL-6 Production | Significant reduction at all concentrations. | [4] |

| RAW 264.7 | LPS | 10, 30 µM | iNOS and COX-2 Expression | Decreased expression. | [1] |

| RAW 264.7 | LPS | 10, 30 µM | NO and PGE2 Production | Inhibition of production. | [1] |

Table 2: Effect of Salvianolic Acid B on Pro-inflammatory Mediators

| Cell Line | Inflammatory Stimulus | SAB Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 | ox-LDL or LPS | 1.25, 2.5, 5 µg/mL | IL-1β, IL-6, TNF-α mRNA levels | Significant inhibition. | [2] |

| RAW 264.7 | ox-LDL or LPS | 1.25, 2.5, 5 µg/mL | IL-1β, IL-6, TNF-α protein levels | Significant inhibition. | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of Salvianolic acids A and B.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. They are then pre-treated with various concentrations of SAA or SAB for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Cell Viability Assay

-

Purpose: To determine the cytotoxic effects of the salvianolic acids on the cells.

-

Method (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with various concentrations of SAA or SAB for 24 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the supernatant and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[4]

-

Nitric Oxide (NO) Production Assay

-

Purpose: To quantify the amount of NO produced by the cells.

-

Method (Griess Assay):

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

The concentration of nitrite (a stable product of NO) is determined using a standard curve of sodium nitrite.[4]

-

Pro-inflammatory Cytokine Measurement

-

Purpose: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Method (Enzyme-Linked Immunosorbent Assay - ELISA):

-

Use commercially available ELISA kits specific for the cytokine of interest.

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a color change.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

The cytokine concentration is determined by comparison to the standard curve.[2][4]

-

Western Blot Analysis

-

Purpose: To detect the expression and phosphorylation levels of key proteins in signaling pathways (e.g., NF-κB, MAPK).

-

Method:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-p38, IκBα).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Salvianolic acids A and B and a typical experimental workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Frontiers | Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence [frontiersin.org]

Research on Salvianolic Acid E: A Notable Data Gap in Neuroprotection

An in-depth review of current scientific literature reveals a significant lack of specific research into the neuroprotective potential of Salvianolic acid E. While the broader family of salvianolic acids, derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), is well-documented for its antioxidant, anti-inflammatory, and neuroprotective properties, the vast majority of studies focus on Salvianolic acid A and, most extensively, Salvianolic acid B.[1][2][3][4][5]

Currently, there is insufficient publicly available data to construct a detailed technical guide on Salvianolic acid E that would meet the requirements of researchers, scientists, and drug development professionals. Key missing elements include:

-

Quantitative Data: Specific metrics such as IC50 values, dose-response curves, and efficacy in various neurodegenerative models are not available for Salvianolic acid E.

-

Detailed Experimental Protocols: Methodologies for in vitro and in vivo studies focusing on the neuroprotective effects of Salvianolic acid E have not been published.

-

Elucidated Signaling Pathways: The specific molecular mechanisms and signaling cascades through which Salvianolic acid E might exert neuroprotective effects have not been investigated.

The available literature consistently points to Salvianolic acid B as the most abundant and pharmacologically studied compound in this class for neurological conditions.[3][4][5][6][7][8][9][10] It has been investigated in the context of stroke, Alzheimer's disease, and Parkinson's disease, with numerous studies detailing its mechanisms of action, including its influence on pathways like Nrf2, NF-κB, and PI3K/Akt.[3][11]

Proposed Alternative:

Given the wealth of available data, we propose to pivot the focus of this technical guide to the "Neuroprotective Potential of Salvianolic Acid B." This topic would allow for a comprehensive and data-rich resource that fulfills all the core requirements of the original request, including:

-

Structured tables of quantitative data from numerous preclinical studies.

-

Detailed experimental methodologies for key assays used to evaluate its neuroprotective effects.

-

Graphviz diagrams of well-established signaling pathways modulated by Salvianolic acid B.

We believe that a technical guide on Salvianolic acid B would be of significant value to the target audience and accurately reflect the current state of scientific research in this area. We await your confirmation to proceed with this revised topic.

References

- 1. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]

- 3. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 7. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]

Insufficient Scientific Data Available for Salvianolic Acid E in Cardiovascular Disease Models to Generate a Technical Guide

A comprehensive review of existing scientific literature reveals a significant lack of specific research on the role of Salvianolic acid E in cardiovascular disease models. Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible at this time due to the absence of requisite quantitative data, detailed experimental protocols, and defined signaling pathways specifically attributable to this compound.

Initial and targeted searches for scholarly articles and reviews focusing on Salvianolic acid E's effects on cardiovascular conditions such as atherosclerosis, myocardial infarction, and hypertension have yielded minimal results. The vast majority of published research focuses on other major components of Salvia miltiorrhiza, namely Salvianolic acid A and Salvianolic acid B, which have been extensively studied for their cardioprotective properties.

While some studies on total salvianolic acid injections, which may contain Salvianolic acid E as a minor component, have demonstrated therapeutic benefits in cardiovascular models, these studies do not isolate the specific effects of Salvianolic acid E. One such study on a total salvianolic acid injection for ischemia/reperfusion-induced myocardial injury lists Salvianolic acid E as a constituent. However, the observed antioxidant and cardioprotective effects are attributed to the synergistic action of all components in the formulation, making it scientifically unsound to extrapolate these findings to Salvianolic acid E alone.

The core requirements for the requested technical guide—structured tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways—all necessitate a foundation of peer-reviewed, reproducible scientific research. Without dedicated studies on Salvianolic acid E in various in vivo and in vitro cardiovascular disease models, any attempt to generate such a guide would be speculative and not based on established scientific evidence.

For researchers, scientists, and drug development professionals, the distinction between different salvianolic acids is critical, as minor structural variations can lead to significant differences in biological activity, potency, and mechanism of action.

Alternative Focus on Well-Researched Salvianolic Acids

Given the wealth of information available for Salvianolic acid A and Salvianolic acid B, a detailed technical guide on these compounds could be produced to meet the user's core requirements. Such a guide would include:

-

Quantitative Data: Summarizing dose-response relationships, efficacy data from animal models of atherosclerosis and myocardial infarction, and effects on relevant biomarkers.

-

Experimental Protocols: Detailing the methodologies used to induce disease models and to assess the therapeutic effects of Salvianolic acids A and B.

-

Signaling Pathways: Illustrating the well-documented mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.

We recommend refocusing the scope of the technical guide to these more extensively researched salvianolic acids to ensure the content is accurate, evidence-based, and valuable to the target audience.

Preliminary Anticancer Studies on Salvianolic Acids: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific preliminary anticancer studies for Salvianolic acid E. The following technical guide focuses on the well-researched, structurally related compounds, Salvianolic acid A (SAA) and Salvianolic acid B (SAB), which are the most predominant and studied salvianolic acids in the context of cancer research.